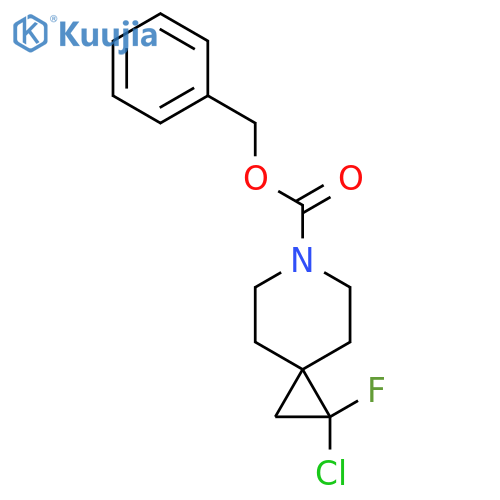

Cas no 2680871-38-7 (benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate)

benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate

- 2680871-38-7

- EN300-28289818

- benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate

-

- インチ: 1S/C15H17ClFNO2/c16-15(17)11-14(15)6-8-18(9-7-14)13(19)20-10-12-4-2-1-3-5-12/h1-5H,6-11H2

- InChIKey: ARDXHFRTWFLNIS-UHFFFAOYSA-N

- SMILES: ClC1(CC21CCN(C(=O)OCC1C=CC=CC=1)CC2)F

計算された属性

- 精确分子量: 297.0931846g/mol

- 同位素质量: 297.0931846g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 20

- 回転可能化学結合数: 3

- 複雑さ: 378

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.3

- トポロジー分子極性表面積: 29.5Ų

benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28289818-5.0g |

benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate |

2680871-38-7 | 95.0% | 5.0g |

$6757.0 | 2025-03-19 | |

| Enamine | EN300-28289818-1.0g |

benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate |

2680871-38-7 | 95.0% | 1.0g |

$2330.0 | 2025-03-19 | |

| Enamine | EN300-28289818-2.5g |

benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate |

2680871-38-7 | 95.0% | 2.5g |

$4566.0 | 2025-03-19 | |

| Enamine | EN300-28289818-5g |

benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate |

2680871-38-7 | 5g |

$6757.0 | 2023-09-08 | ||

| Enamine | EN300-28289818-0.1g |

benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate |

2680871-38-7 | 95.0% | 0.1g |

$2050.0 | 2025-03-19 | |

| Enamine | EN300-28289818-0.05g |

benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate |

2680871-38-7 | 95.0% | 0.05g |

$1957.0 | 2025-03-19 | |

| Enamine | EN300-28289818-10.0g |

benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate |

2680871-38-7 | 95.0% | 10.0g |

$10018.0 | 2025-03-19 | |

| Enamine | EN300-28289818-0.5g |

benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate |

2680871-38-7 | 95.0% | 0.5g |

$2236.0 | 2025-03-19 | |

| Enamine | EN300-28289818-0.25g |

benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate |

2680871-38-7 | 95.0% | 0.25g |

$2143.0 | 2025-03-19 | |

| Enamine | EN300-28289818-10g |

benzyl 1-chloro-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate |

2680871-38-7 | 10g |

$10018.0 | 2023-09-08 |

benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate 関連文献

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylateに関する追加情報

Professional Introduction to Benzyl 1-Chloro-1-Fluoro-6-Azaspiro2.5Octane-6-Carboxylate (CAS No. 2680871-38-7)

Benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate, identified by its CAS number 2680871-38-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the spirocyclic class of molecules, characterized by its unique structural framework that integrates a nitrogen-containing heterocycle with a cycloalkane moiety, providing a versatile platform for further chemical modifications and biological evaluations.

The structural motif of benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate incorporates both chloro and fluoro substituents, which are strategically positioned to influence the electronic properties and reactivity of the molecule. The presence of these halogen atoms not only enhances the compound's potential as an intermediate in synthetic chemistry but also opens avenues for exploring its pharmacological properties, particularly in the context of drug discovery and development.

In recent years, spirocyclic compounds have been extensively studied due to their remarkable biological activities and structural stability. The spirocyclic core in benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate contributes to its rigidity, which can be advantageous in designing molecules with specific binding affinities to biological targets. This rigidity, combined with the electron-withdrawing effects of the chloro and fluoro groups, makes the compound a promising candidate for further derivatization and exploration in medicinal chemistry.

The carboxylate functionality at the sixth position of the spirocyclic structure provides an additional site for chemical modification, enabling the attachment of various pharmacophores or bioactive units. This feature is particularly useful in the development of novel therapeutic agents where specific spatial orientation and functional group compatibility are crucial for optimal biological activity. The benzyl group, on the other hand, serves as a protecting group or handle for further synthetic transformations, allowing chemists to introduce or remove this moiety as needed during the synthesis process.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate and biological targets. These studies have highlighted the potential of this compound as a scaffold for developing small-molecule inhibitors or modulators of various enzymatic pathways and receptor systems. For instance, preliminary computational studies suggest that the spirocyclic core may interact favorably with certain protein binding pockets, making it a viable candidate for further experimental validation.

The synthesis of benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate presents both challenges and opportunities for synthetic chemists. The spirocyclic structure requires precise control over reaction conditions to ensure high yield and purity. However, once synthesized, this compound serves as a versatile building block that can be further functionalized through various organic reactions, including nucleophilic substitution, elimination reactions, and cross-coupling processes.

In conclusion, benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate (CAS No. 2680871-38-7) represents a fascinating molecule with significant potential in pharmaceutical research and development. Its unique structural features, combined with its reactivity and synthetic versatility, make it an attractive candidate for further exploration in drug discovery programs aimed at addressing various therapeutic needs.

2680871-38-7 (benzyl 1-chloro-1-fluoro-6-azaspiro2.5octane-6-carboxylate) Related Products

- 2228178-26-3(3-{1-(aminomethyl)cyclopropylmethyl}-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1311315-19-1(dihydrochloride)

- 1351609-88-5(2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid)

- 2138007-69-7(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester)

- 15251-47-5(Anabasine Hydrochloride)

- 1352548-97-0((R)-2-((2-Fluorophenoxy)methyl)oxirane)

- 1179018-07-5(methyl N-[(3-hydroxyphenyl)methyl]carbamate)

- 1871639-46-1(Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)-)

- 2445786-69-4(methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, Mixture of diastereomers)

- 2227198-25-4(O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate)